ethyl 7-oxo-4H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 7-oxo-4H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-oxo-4H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxylate typically involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction yields the desired compound along with other derivatives. The structures of the newly synthesized compounds are elucidated using elemental analysis, spectral data, and alternative synthetic routes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-oxo-4H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolo[4,5-d]pyrimidine derivatives. These products are characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Scientific Research Applications
Ethyl 7-oxo-4H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 7-oxo-4H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound acts as a fibrinogenic receptor antagonist with antithrombotic activity and as a bacterial DNA gyrase B inhibitor . These interactions disrupt the normal functioning of the target proteins, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Ethyl 7-oxo-4H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:
Thiazolo[4,5-b]pyridines: These compounds also exhibit a wide range of biological activities and are used in medicinal chemistry.
Thiazolo[5,4-d]pyrimidines: These compounds have similar structural features and biological activities.
Indole derivatives: These compounds are known for their anti-inflammatory and analgesic activities.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.
Properties
IUPAC Name |
ethyl 7-oxo-4H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3S/c1-2-14-8(13)5-4-6(15-11-5)7(12)10-3-9-4/h3H,2H2,1H3,(H,9,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVLDMWKTTTWNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NSC2=C1NC=NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NSC2=C1NC=NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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